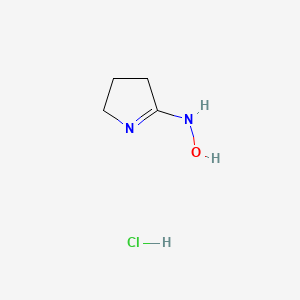

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride typically involves the reaction of pyrrolidine derivatives with hydroxylamine hydrochloride under specific conditions. One common method includes the use of azomethine ylides, which undergo a 1,3-dipolar cycloaddition with nitrostyrenes to form pyrrolidin-2-ylidene derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Activity

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride has been investigated for its potential antibacterial properties. Studies have shown that derivatives of hydroxylamine can exhibit significant activity against various bacterial strains. For instance, complexes formed with transition metals using this compound as a ligand have demonstrated enhanced antibacterial activity compared to the ligand alone. Specifically, studies indicated that nickel(II) complexes exhibited higher activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound also shows promise as an antioxidant. Hydroxylamine derivatives have been tested for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays have indicated that these compounds can effectively reduce oxidative damage in biological systems .

Organic Synthesis

Reactivity in Functionalization Reactions

this compound plays a significant role in the functionalization of organic substrates. Its nitrogen-centered radicals are utilized in various synthetic pathways to create complex molecules. The compound can participate in reactions that yield difunctionalized structures and N-heterocycles, which are vital components in pharmaceuticals and agrochemicals .

Table 1: Summary of Functionalization Reactions Involving this compound

Materials Science

Chelating Agent

this compound has been explored as a chelating agent, particularly in the formation of metal complexes. These complexes can be utilized in catalysis and as precursors for advanced materials. The ability of this compound to coordinate with metal ions enhances its utility in both synthetic and industrial applications .

Case Studies

Case Study 1: Antibacterial Complexes

A series of studies evaluated the antibacterial efficacy of metal complexes formed with this compound against various bacterial strains. The results highlighted that certain metal complexes exhibited a significant increase in antibacterial activity compared to their uncoordinated forms, suggesting that the coordination environment plays a crucial role in enhancing bioactivity .

Case Study 2: Antioxidant Activity Assessment

In a controlled study assessing the antioxidant properties of various hydroxylamine derivatives, this compound was identified as a potent radical scavenger. The study utilized DPPH assays to quantify its effectiveness, revealing that it significantly reduced oxidative stress markers in cellular models .

Mécanisme D'action

The mechanism of action of N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This interaction can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Pyrrolidine: A simpler nitrogen-containing heterocycle with similar structural features.

Pyrrolidinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.

Pyrrolizine: A fused bicyclic compound with different biological activities.

Uniqueness: N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride is unique due to its specific functional groups and the ability to participate in diverse chemical reactions.

Activité Biologique

N-(pyrrolidin-2-ylidene)hydroxylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, anticancer, and antioxidant properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyrrolidine with hydroxylamine derivatives. The resulting compound can be characterized using various techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Infrared Spectroscopy (IR) : To identify functional groups.

- Mass Spectrometry (MS) : For molecular weight determination.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies evaluating its efficacy against various pathogens, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 16 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by multidrug-resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects against A549 human lung adenocarcinoma cells. The IC50 values were determined using the MTT assay, revealing a structure-dependent activity:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 25 | 3.5 |

| Cisplatin | 10 | - |

The selectivity index indicates that this compound is less toxic to normal cells compared to cisplatin, suggesting its potential for further development as an anticancer agent .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions like cardiovascular diseases and cancer. The antioxidant activity was quantified using the DPPH assay:

| Compound | % Inhibition at 100 µM |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 90% |

These findings underscore the compound's potential utility in formulations aimed at preventing oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A study conducted by Ahmed et al. (2011) evaluated metal complexes of thiosemicarbazone derivatives, including this compound, demonstrating enhanced antibacterial activity compared to the free ligand .

- Anticancer Evaluation : Research by Guan et al. (2022) assessed various hydrazone derivatives' anticancer properties, indicating that compounds similar to this compound showed selective cytotoxicity against cancer cells while sparing non-cancerous cells .

- Antioxidant Activity : The antioxidant potential was highlighted in a study that demonstrated the compound's ability to reduce oxidative stress markers in cellular models, suggesting its role in protective health benefits .

Propriétés

IUPAC Name |

N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c7-6-4-2-1-3-5-4;/h7H,1-3H2,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWFVZYRARGBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.